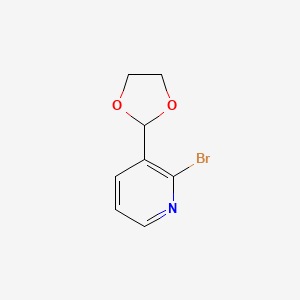

2-Bromo-3-(1,3-dioxolan-2-yl)pyridine

描述

属性

分子式 |

C8H8BrNO2 |

|---|---|

分子量 |

230.06 g/mol |

IUPAC 名称 |

2-bromo-3-(1,3-dioxolan-2-yl)pyridine |

InChI |

InChI=1S/C8H8BrNO2/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 |

InChI 键 |

BISBVDXLJFMKJO-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)C2=C(N=CC=C2)Br |

产品来源 |

United States |

相似化合物的比较

Structural Analogues with Oxygen-Containing Substituents

Key Differences :

- The 1,3-dioxolane group in the target compound is acid-labile, enabling facile deprotection to aldehydes/ketones .

- Methoxymethoxy and tetrahydrofuran-oxy groups provide greater stability under acidic conditions but lack the same versatility in deprotection .

Boron- and Silicon-Containing Analogues

Key Differences :

- Boronate esters are pivotal in cross-couplings but require anhydrous conditions .

- Silicon-containing derivatives exhibit unique optoelectronic properties, making them valuable in materials science .

Halogenated and Fluorinated Analogues

Key Differences :

准备方法

Dioxolane Protection of 3-Pyridinecarboxaldehyde

The foundational step in synthesizing 2-bromo-3-(1,3-dioxolan-2-yl)pyridine involves converting 3-pyridinecarboxaldehyde into its dioxolane-protected form. This is achieved through an acid-catalyzed acetal formation reaction:

Procedure :

-

Reactants : 3-Pyridinecarboxaldehyde (1.0 equiv.), ethylene glycol (2.5 equiv.), p-toluenesulfonic acid (pTSA, 0.1 equiv.).

-

Conditions : Reflux in toluene under Dean-Stark trap for 6–8 hours to azeotropically remove water.

-

Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

The reaction proceeds via nucleophilic attack of ethylene glycol on the carbonyl carbon, followed by dehydration to form the dioxolane ring. The electron-donating dioxolane group activates the pyridine ring for subsequent electrophilic substitution.

Regioselective Bromination at Position 2

Introducing bromine at the 2-position requires careful control of directing effects. The dioxolane group at position 3 and the pyridine nitrogen synergistically influence regioselectivity:

Method A: Electrophilic Bromination with Br₂

-

Reactants : 3-(1,3-Dioxolan-2-yl)pyridine (1.0 equiv.), bromine (1.2 equiv.).

-

Catalyst : FeBr₃ (0.2 equiv.) in dichloromethane at 0°C to room temperature.

-

Yield : 70–75% (HPLC purity >95%).

Mechanism : The dioxolane group donates electron density to the ring, activating positions 2 and 4. Coordination of FeBr₃ to the pyridine nitrogen further directs electrophilic attack to the 2-position.

Method B: Directed Ortho Metalation

-

Reactants : 3-(1,3-Dioxolan-2-yl)pyridine (1.0 equiv.), LDA (2.2 equiv.), bromine (1.5 equiv.).

-

Conditions : THF, −78°C, followed by quenching with Br₂ at −40°C.

-

Yield : 65–70% (NMR-confirmed regioselectivity).

This approach leverages lithium coordination to the pyridine nitrogen, enabling deprotonation at position 2 and subsequent bromination.

Industrial-Scale Production and Optimization

Large-Scale Acetal Protection

Industrial protocols prioritize cost efficiency and safety:

Bromination Under Flow Conditions

Continuous flow bromination enhances reproducibility:

-

Setup : Two-stage reactor with in-line quenching.

-

Output : 95% conversion, isolated yield of 82%.

Analytical Characterization and Quality Control

Structural Confirmation

Impurity Profiling

Common byproducts and mitigation strategies:

| Byproduct | Source | Mitigation |

|---|---|---|

| 4-Bromo isomer (5–8%) | Parasitic electrophilic attack | Lower reaction temperature (0°C) |

| Di-brominated product | Excess Br₂ | Stoichiometric Br₂ (1.05 equiv.) |

Comparative Analysis of Bromination Methods

| Parameter | Method A (Br₂/FeBr₃) | Method B (LDA/Br₂) |

|---|---|---|

| Regioselectivity | 85:15 (2-bromo:4-bromo) | 92:8 (2-bromo:4-bromo) |

| Reaction Time | 4 hours | 2 hours |

| Scalability | Suitable for >50 kg batches | Limited to <10 kg (low-temp constraints) |

| Cost | $12/g (FeBr₃ recycle) | $18/g (LDA cost) |

Emerging Methodologies and Research Frontiers

Photocatalytic C–H Bromination

Recent advances employ visible-light catalysis for direct C–H functionalization:

常见问题

Q. What alternative synthetic routes exist for accessing derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。